molecular formula C12H25O5P B14597531 Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate CAS No. 59896-52-5

Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate

Cat. No.: B14597531
CAS No.: 59896-52-5
M. Wt: 280.30 g/mol
InChI Key: GPRXRMQTXKSNJD-UHFFFAOYSA-N
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Description

Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a butyl chain with a pentyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate typically involves the reaction of a phosphonate ester with an appropriate alkylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) are typically used.

    Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

    Catalysts: In some cases, catalysts such as iodine or metal halides may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the pentyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential as a drug candidate or a prodrug in pharmaceutical research.

    Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The pentyloxy substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [3-methyl-2-oxo-3-(butyloxy)butyl]phosphonate
  • Dimethyl [3-methyl-2-oxo-3-(hexyloxy)butyl]phosphonate
  • Dimethyl [3-methyl-2-oxo-3-(octyloxy)butyl]phosphonate

Uniqueness

Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate is unique due to its specific pentyloxy substituent, which imparts distinct physicochemical properties. This compound may exhibit different solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains.

Properties

CAS No.

59896-52-5

Molecular Formula

C12H25O5P

Molecular Weight

280.30 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methyl-3-pentoxybutan-2-one

InChI

InChI=1S/C12H25O5P/c1-6-7-8-9-17-12(2,3)11(13)10-18(14,15-4)16-5/h6-10H2,1-5H3

InChI Key

GPRXRMQTXKSNJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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